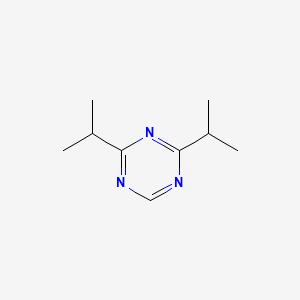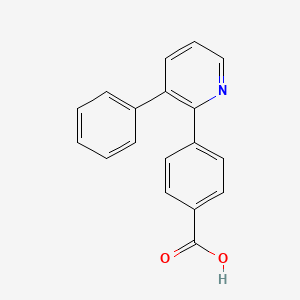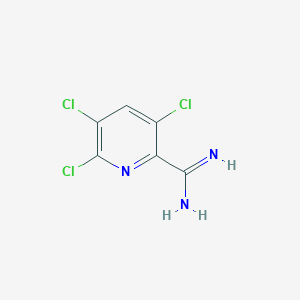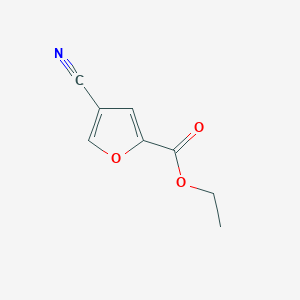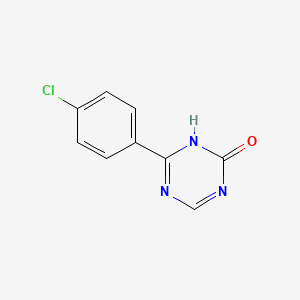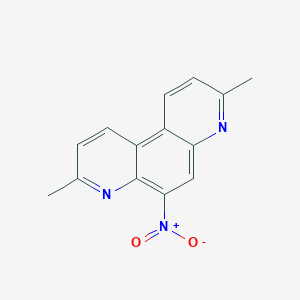
4-Hydrazinyl-1-phenylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazinyl-1-phenylpiperidine is a chemical compound that features a hydrazine group attached to a phenylpiperidine structure. This compound is part of the broader class of phenylpiperidines, which are known for their diverse pharmacological activities, including central nervous system effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-1-phenylpiperidine typically involves the reaction of 4-phenylpiperidine with hydrazine hydrate. The process can be carried out under various conditions, often involving solvents like ethanol and reaction temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scalable synthesis techniques such as continuous-flow hydrogenation. This method allows for efficient production by integrating reaction and product isolation steps .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydrazinyl-1-phenylpiperidine can undergo several types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form various nitrogen-containing compounds.
Reduction: The phenylpiperidine structure can be reduced under hydrogenation conditions.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrogen oxides or azides.
Reduction: Fully hydrogenated piperidine derivatives.
Substitution: Various substituted hydrazine derivatives.
Applications De Recherche Scientifique
4-Hydrazinyl-1-phenylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in central nervous system disorders.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-Hydrazinyl-1-phenylpiperidine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This compound may also interact with neurotransmitter receptors in the central nervous system, modulating their function .
Comparaison Avec Des Composés Similaires
4-Hydrazinyl-1-phenylpiperidine can be compared with other phenylpiperidine derivatives:
4-Phenylpiperidine: The base structure without the hydrazine group, used in the synthesis of various opioids.
Pethidine (Meperidine): An opioid analgesic with a similar phenylpiperidine structure but different functional groups.
Ketobemidone: Another opioid with a phenylpiperidine core, known for its analgesic properties.
The uniqueness of this compound lies in its hydrazine group, which imparts distinct chemical reactivity and potential biological activities compared to other phenylpiperidine derivatives .
Propriétés
Formule moléculaire |
C11H17N3 |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
(1-phenylpiperidin-4-yl)hydrazine |
InChI |
InChI=1S/C11H17N3/c12-13-10-6-8-14(9-7-10)11-4-2-1-3-5-11/h1-5,10,13H,6-9,12H2 |
Clé InChI |
ZNTVEVLZLYDEGS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1NN)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13135307.png)
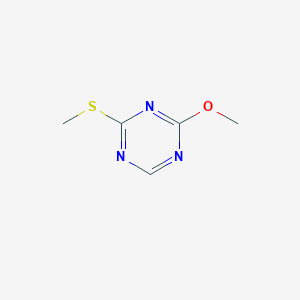

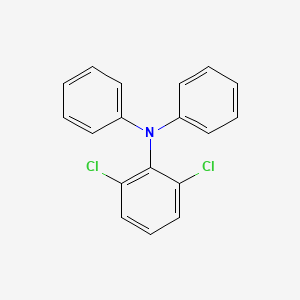
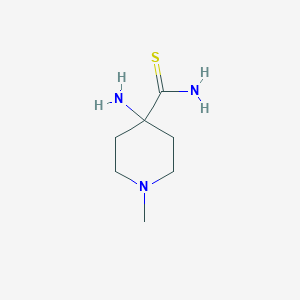
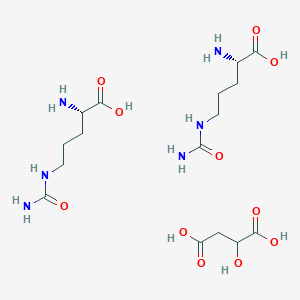
![Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-aceticacid](/img/structure/B13135338.png)
![1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole](/img/structure/B13135357.png)
